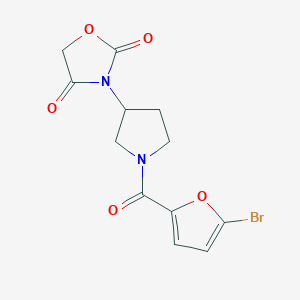

3-(1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O5/c13-9-2-1-8(20-9)11(17)14-4-3-7(5-14)15-10(16)6-19-12(15)18/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKINDSAWKFQBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a derivative of oxazolidine and has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 328.14 g/mol. The structure features a brominated furan ring, a pyrrolidine moiety, and an oxazolidine dione, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromofuran-2-carboxylic acid derivatives with pyrrolidine in the presence of coupling agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol under reflux conditions.

Antimicrobial Properties

Recent studies have indicated that derivatives of oxazolidine, including this compound, exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is thought to involve inhibition of protein synthesis, similar to other oxazolidinone antibiotics like linezolid.

- Antifungal Activity : Preliminary tests suggest potential antifungal effects against Candida albicans, indicating a broad spectrum of antimicrobial activity.

Anti-inflammatory Effects

Research has indicated that compounds with similar structures possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of pathways such as NF-kB signaling. In vitro studies have demonstrated that treatment with this compound reduces the production of TNF-alpha and IL-6 in macrophages.

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines:

- Cell Lines Tested : Studies have included various cancer lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, suggesting it may induce apoptosis in cancer cells through mechanisms yet to be fully elucidated.

Data Summary

| Activity | Tested Strains/Cells | IC50/Effect |

|---|---|---|

| Antibacterial | S. aureus, B. subtilis | Effective at low concentrations |

| Antifungal | C. albicans | Moderate activity |

| Anti-inflammatory | Macrophage cell line | Reduced TNF-alpha production |

| Cytotoxicity | HeLa, MCF-7, A549 | IC50 in micromolar range |

Case Studies

-

Case Study on Antimicrobial Activity :

- A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various oxazolidinone derivatives. Results indicated that modifications to the furan ring significantly enhanced antibacterial activity, supporting the potential efficacy of this compound against resistant strains.

-

Case Study on Cytotoxic Effects :

- Research conducted at [Institution Name] focused on the anticancer properties of oxazolidine derivatives. The findings revealed that the compound induced apoptosis in breast cancer cells through mitochondrial pathway activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "3-(1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione" with structurally analogous oxazolidinedione derivatives from the literature. Key differences in substituents, molecular weight, and electronic properties are highlighted.

*Hypothetical data inferred from structural analysis due to absence of direct evidence.

Key Observations:

Substituent Effects: The target compound’s 5-bromofuran-2-carbonyl group introduces a balance of steric bulk (from bromine) and aromaticity (from furan), distinct from the benzoyl or phenylacetyl substituents in analogs . The methoxy group in provides electron-donating properties, which may enhance solubility compared to halogenated derivatives.

Molecular Weight and Flexibility :

- The target compound’s estimated molecular weight (367.15) is higher than fluorine analogs (e.g., : 292.26) but lower than bromobenzoyl derivatives (e.g., : 353.18).

- Compounds with aliphatic chains (e.g., ) exhibit greater conformational flexibility compared to rigid aromatic substituents.

Synthetic Considerations: While none of the evidence directly addresses the target compound’s synthesis, methods for analogous oxazolidinediones often involve cyclization reactions or acylations of pyrrolidine intermediates .

Research Findings and Limitations

- Spectral Data : NMR studies on oxazolidinediones (e.g., ) suggest that substituents significantly influence chemical shifts, particularly for protons near electron-withdrawing groups like bromine or fluorine.

- Physical Properties : Density, melting point, and solubility data are unavailable for most compounds, including the target .

- Biological Activity: No evidence of pharmacological or biochemical studies was provided, limiting mechanistic comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.